2-(adamantan-1-ylsulfanyl)-N-(1-cyanocycloheptyl)acetamide
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Overview
Description
2-(adamantan-1-ylsulfanyl)-N-(1-cyanocycloheptyl)acetamide is a synthetic organic compound that features a unique combination of adamantane, a sulfur atom, and a cyanocycloheptyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(adamantan-1-ylsulfanyl)-N-(1-cyanocycloheptyl)acetamide typically involves the following steps:
Formation of Adamantane Derivative: Adamantane is functionalized to introduce a thiol group, forming adamantanethiol.
Acylation Reaction: Adamantanethiol undergoes acylation with a suitable acyl chloride to form an adamantan-1-ylsulfanyl intermediate.
Introduction of Cyanocycloheptyl Group: The intermediate is then reacted with a cyanocycloheptyl amine under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(adamantan-1-ylsulfanyl)-N-(1-cyanocycloheptyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted acetamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(adamantan-1-ylsulfanyl)-N-(1-cyanocycloheptyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The adamantane moiety could enhance the compound’s stability and bioavailability, while the cyanocycloheptyl group might contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(adamantan-1-ylthio)acetamide: Lacks the cyanocycloheptyl group.
N-(1-cyanocycloheptyl)acetamide: Lacks the adamantan-1-ylsulfanyl group.
2-(adamantan-1-ylsulfanyl)ethanamide: Similar structure but with an ethanamide group instead of acetamide.
Uniqueness
2-(adamantan-1-ylsulfanyl)-N-(1-cyanocycloheptyl)acetamide is unique due to the combination of the adamantane moiety, sulfur atom, and cyanocycloheptyl group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(1-adamantylsulfanyl)-N-(1-cyanocycloheptyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2OS/c21-14-19(5-3-1-2-4-6-19)22-18(23)13-24-20-10-15-7-16(11-20)9-17(8-15)12-20/h15-17H,1-13H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZFBIMQXYVPRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CSC23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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